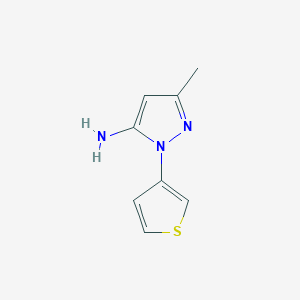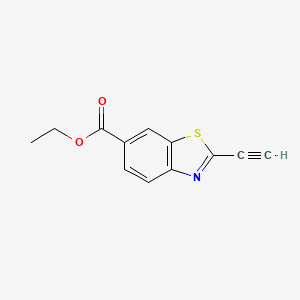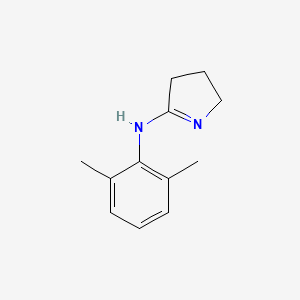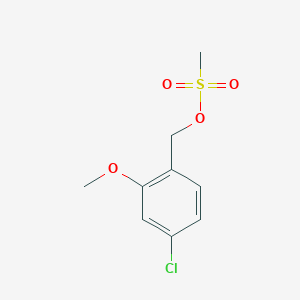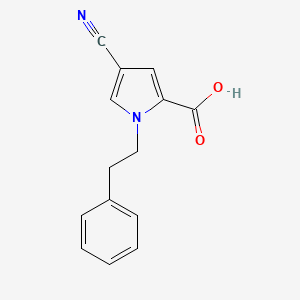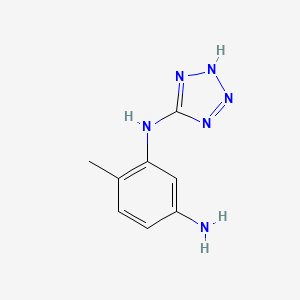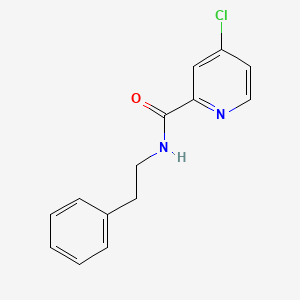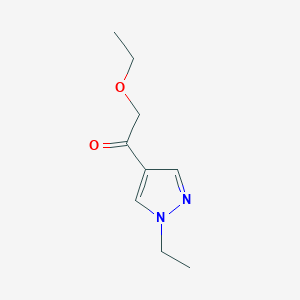![molecular formula C12H9ClN4O B13882476 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom and an amino group, which is further connected to an indolone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2,4,5-trichloropyrimidine with ammonia to yield 4-amino-5-chloro-2-chloropyrimidine.
Coupling with Indolone: The synthesized pyrimidine derivative is then coupled with an indolone derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability, cost-effectiveness, and environmental sustainability. This includes the use of microwave-promoted methods to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial or anticancer activities.
Wirkmechanismus
The mechanism of action of 5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidin-4-one: A related compound with similar structural features but different substitution patterns.
4-Amino-6-chloropyrimidine: Another similar compound with potential biological activity.
Uniqueness
5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with an indolone moiety makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C12H9ClN4O |
|---|---|
Molekulargewicht |
260.68 g/mol |
IUPAC-Name |
5-[(6-chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H9ClN4O/c13-10-5-11(15-6-14-10)16-8-1-2-9-7(3-8)4-12(18)17-9/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16) |
InChI-Schlüssel |
QEGWUUHGDREJCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)NC3=CC(=NC=N3)Cl)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
